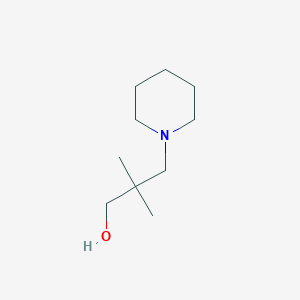

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol

Overview

Description

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol is an organic compound with the molecular formula C10H21NO. It is a piperidine derivative, characterized by a piperidine ring attached to a propanol group with two methyl groups at the second carbon position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2,2-dimethyl-3-bromopropanol.

Nucleophilic Substitution: The precursor undergoes a nucleophilic substitution reaction with piperidine. This reaction is typically carried out in a solvent like methanol or ethanol, under reflux conditions.

Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

Purification: The crude product is purified using techniques such as distillation or crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Secondary and tertiary amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

3-(Piperidin-1-yl)propan-1-ol: Similar structure but lacks the two methyl groups at the second carbon position.

1-(3-Hydroxypropyl)piperidine: Another piperidine derivative with a different substitution pattern.

Uniqueness

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol is unique due to the presence of the two methyl groups, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its stability and specificity in certain applications .

Biological Activity

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 185.31 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. It has been noted for its potential as an inhibitor in various biochemical pathways, particularly those involving heat shock proteins (HSPs) and other molecular chaperones.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain structural modifications lead to enhanced inhibitory effects on cancer cell lines. Specifically, compounds derived from this compound have demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells, suggesting a targeted mechanism of action.

Study 1: Inhibitory Effects on Cancer Cells

A study investigated the effects of various derivatives of this compound on HeLa cells (cervical cancer). The compounds exhibited IC50 values ranging from 0.69 μM to 11 μM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM). The mechanism was linked to the inhibition of TRAP1 and HSP90 pathways, which are crucial for cancer cell survival and proliferation .

| Compound | IC50 (μM) | Target Pathway |

|---|---|---|

| Compound A | 0.69 | TRAP1 |

| Compound B | 11 | HSP90 |

| Doxorubicin | 2.29 | Topoisomerase II |

Study 2: Interaction with Heat Shock Proteins

Another study explored the interaction of the compound with heat shock proteins (HSPs). The results suggested that the compound binds effectively to TRAP1, leading to disrupted protein folding and subsequent apoptosis in cancer cells. This highlights the potential for developing targeted therapies based on this compound's structure .

Pharmacological Profiles

Recent pharmacological profiling has indicated that compounds related to this compound possess significant activity against various biological targets:

- Anticancer Activity : Selective inhibition of cancer cell growth.

- Neuroprotective Effects : Potential modulation of neurotransmitter systems through piperidine interactions.

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains.

Properties

IUPAC Name |

2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMWXFBWZVICIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304434 | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4667-61-2 | |

| Record name | 4667-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.